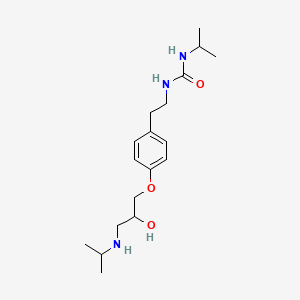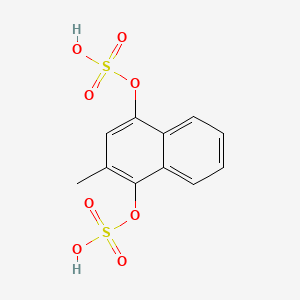
Pafenolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pafenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly for managing hypertension and arrhythmias. The compound’s chemical formula is C18H31N3O3, and it has a molar mass of 337.464 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pafenolol can be synthesized through a multi-step process involving the reaction of 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)ethylamine with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes purification steps such as crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Pafenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Pafenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and formulations
Mechanism of Action
Pafenolol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in cardiac tissue, which are involved in regulating heart rate and contractility .
Comparison with Similar Compounds
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Metoprolol: A beta-1 selective blocker similar to Atenolol.
Uniqueness of Pafenolol: this compound is unique due to its specific binding affinity and selectivity for beta-1 adrenergic receptors, which makes it particularly effective in reducing heart rate and blood pressure with minimal side effects on bronchial and vascular smooth muscles .
Properties
CAS No. |
178968-79-1 |
|---|---|
Molecular Formula |
C18H31N3O3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
InChI Key |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)


![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)


![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)




![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)

